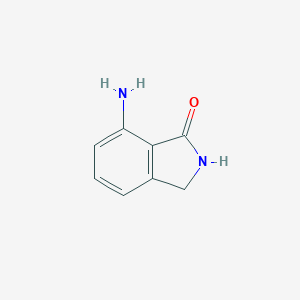

7-Aminoisoindolin-1-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-amino-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJBSWJZELXZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585552 | |

| Record name | 7-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169044-98-8 | |

| Record name | 7-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Patterns of 7 Aminoisoindolin 1 One

Reactivity Profile of the Exocyclic Amino Group at Position 7

The primary amino group attached to the benzene (B151609) ring at the 7-position is a key site for chemical modification. Its reactivity is influenced by its nucleophilic character and its position on the aromatic ring.

Nucleophilic Reactivity and Derivatization with Electrophiles

The lone pair of electrons on the nitrogen atom of the exocyclic amino group confers significant nucleophilicity, making it susceptible to attack by a wide variety of electrophiles. smolecule.commasterorganicchemistry.com This reactivity allows for the straightforward introduction of diverse substituents, enabling the synthesis of a vast library of derivatives.

Common derivatization strategies involving electrophiles include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups using alkyl halides or other alkylating agents.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. nih.gov

Urea (B33335) and Thiourea Formation: Treatment with isocyanates or isothiocyanates.

These reactions are typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of solvent and reaction conditions can be optimized to achieve high yields and selectivity. For instance, the derivatization of amino acids often involves the use of reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl-chloroformate (FMOC) to create fluorescent derivatives for analytical purposes. researchgate.net

The nucleophilicity of the amino group is a critical factor in these reactions. libretexts.org Factors that increase electron density on the nitrogen atom, such as the presence of electron-donating groups on the isoindolinone core, will enhance its nucleophilic character. libretexts.org Conversely, electron-withdrawing groups will decrease its reactivity towards electrophiles. saskoer.ca

Table 1: Examples of Electrophilic Derivatization of 7-Aminoisoindolin-1-one

| Electrophile | Reagent Example | Product Type |

| Acyl Halide | Acetyl chloride | Amide |

| Alkyl Halide | Methyl iodide | Alkylated amine |

| Sulfonyl Halide | Tosyl chloride | Sulfonamide |

| Isocyanate | Phenyl isocyanate | Urea |

Condensation and Coupling Reactions Involving the Amine Functionality

The amino group of this compound can participate in various condensation and coupling reactions to form new carbon-nitrogen or nitrogen-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Condensation Reactions: One notable example is the condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). nih.gov These imine intermediates can then undergo further transformations, such as reduction to secondary amines or participation in cyclization reactions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming aryl-nitrogen bonds. In this context, this compound can be coupled with aryl halides or triflates to generate N-arylated derivatives. For example, this compound has been coupled with 4-bromo-2-chloropyridine (B124038) in the presence of a palladium catalyst. rsc.org

Copper-catalyzed Ullmann condensation is another important method for C-N bond formation. beilstein-journals.orgmdpi.com This reaction typically involves the coupling of an amine with an aryl halide at elevated temperatures. The use of ligands can often facilitate these reactions under milder conditions.

These coupling reactions have been extensively used to synthesize a wide range of biologically active compounds and functional materials.

Reactivity of the Lactam Carbonyl and Cyclic Amide Moiety

The lactam moiety, a cyclic amide, is another key functional group within the this compound structure. Its reactivity is centered on the carbonyl group and the amide bond.

The carbonyl group of the lactam is susceptible to nucleophilic attack, although it is generally less reactive than the carbonyl group of a ketone due to resonance delocalization of the nitrogen lone pair. wikipedia.org However, under certain conditions, it can react with strong nucleophiles or be activated by Lewis acids.

The amide bond within the lactam ring can be cleaved by hydrolysis under acidic or basic conditions, leading to the opening of the five-membered ring. The stability of the lactam ring is influenced by ring strain; β-lactams, for example, are significantly more susceptible to hydrolysis than larger lactam rings due to increased ring strain. wikipedia.org

Intramolecular and Intermolecular Cyclization Reactions for Scaffold Expansion

The strategic placement of reactive functional groups on the this compound scaffold can facilitate cyclization reactions, leading to the formation of more complex, polycyclic systems. nih.govrsc.org These "scaffold expansion" strategies are of great interest in drug discovery for accessing novel chemical space. nih.gov

For instance, if a suitable electrophilic center is introduced onto a substituent at the 7-amino position, an intramolecular cyclization can occur, leading to the formation of a new ring fused to the isoindolinone core. The success of such cyclizations often depends on the length and flexibility of the linker connecting the reacting moieties. beilstein-journals.org

Intermolecular cyclization reactions are also possible, where this compound acts as one of the building blocks in a multi-component reaction to construct a larger heterocyclic system. acs.orgacs.org For example, the Prins cyclization, which involves the condensation of a homoallylic alcohol with a carbonyl compound, is a powerful method for synthesizing tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings. mdpi.com

Oxidation and Reduction Chemistry of the Isoindolinone Ring System

The isoindolinone ring system can undergo both oxidation and reduction reactions, although these are less common than reactions involving the amino group.

Oxidation: Oxidation of the isoindolinone ring is not a commonly reported transformation. Strong oxidizing agents could potentially lead to the degradation of the molecule. In a biological context, oxidation often refers to the loss of electrons or hydrogen atoms. youtube.comyoutube.com

Reduction: The lactam carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the isoindolin-1-one (B1195906) to the corresponding isoindoline (B1297411). The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.

The concept of oxidation and reduction is central to understanding the reactivity of the molecule as a whole, with oxidation states being assigned to individual atoms to track electron transfer in chemical reactions. medify.co

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the this compound scaffold can be significantly modulated by the electronic and steric effects of substituents on the aromatic ring. pressbooks.pubnumberanalytics.com

Electronic Effects:

Electron-donating groups (EDGs) , such as alkoxy or alkyl groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. saskoer.ca They also enhance the nucleophilicity of the exocyclic amino group. libretexts.org

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the aromatic ring, deactivating it towards electrophilic substitution. libretexts.org They also reduce the nucleophilicity of the amino group.

These electronic effects influence the regioselectivity of further substitutions on the aromatic ring. The amino group itself is a strong activating, ortho-, para-directing group. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the amino group.

Steric Effects: The size and position of substituents can influence the accessibility of the reactive sites. libretexts.org A bulky substituent ortho to the amino group may hinder its reaction with certain electrophiles. Similarly, steric hindrance can affect the regioselectivity of reactions on the aromatic ring, sometimes favoring the less sterically crowded para position over the ortho position. numberanalytics.com

The interplay of these electronic and steric effects is a powerful tool for controlling the outcome of chemical reactions involving this compound and its derivatives. uni-muenchen.de

Table 2: Predicted Effect of Substituents on the Reactivity of this compound

| Substituent at C4/C5/C6 | Electronic Effect | Effect on Amino Group Nucleophilicity | Effect on Aromatic Ring for Electrophilic Substitution |

| -OCH₃ | Donating | Increase | Activating, o,p-directing |

| -NO₂ | Withdrawing | Decrease | Deactivating, m-directing |

| -Cl | Withdrawing (Inductive), Donating (Resonance) | Decrease | Deactivating, o,p-directing |

| -CH₃ | Donating | Increase | Activating, o,p-directing |

Mechanistic Investigations and Structure Activity Relationship Sar Elucidation

Comprehensive In Vitro and In Vivo Biological Screening Platforms

The initial evaluation of 7-Aminoisoindolin-1-one derivatives involves a cascade of biological screening assays to determine their activity profile. These platforms are essential for identifying promising lead compounds for further development.

In Vitro Screening:

Biochemical Assays: These assays are fundamental for determining the direct interaction of a compound with a purified molecular target, such as an enzyme or receptor. For isoindolin-1-one (B1195906) derivatives, high-throughput kinase inhibition assays are commonly employed. For instance, the Z′-LYTE biochemical assay, a fluorescence resonance energy transfer (FRET)-based method, has been used to quantify the inhibition of kinases like p70S6K1. nih.gov

Cell-Based Assays: These assays assess the effect of a compound on cellular functions. Antiproliferative assays are particularly common for isoindolinone derivatives, given their potential as anticancer agents. The efficacy of these compounds has been evaluated against various cancer cell lines, such as MCF-7 breast cancer cells, to determine their cytotoxic effects and ability to induce apoptosis or cause cell-cycle arrest. researchgate.net

In Vivo Screening: Following promising in vitro results, compounds are advanced to in vivo models to evaluate their efficacy and behavior in a whole organism. nih.gov

Disease Models: Animal models that mimic human diseases are used to test the therapeutic potential of the compounds. For example, in oncology research, mouse xenograft models, where human tumor cells are implanted into immunocompromised mice, are used to assess the anti-tumor activity of isoindolin-1-one derivatives.

Pharmacokinetic and Pharmacodynamic Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body, as well as the dose-response relationship.

| Screening Platform | Type | Purpose | Example Application for Isoindolinone Derivatives |

| Biochemical Kinase Assay | In Vitro | Quantify inhibition of a specific kinase | Measuring IC50 values against p70S6K1. nih.gov |

| Antiproliferative Assay | In Vitro | Determine cytotoxicity against cancer cells | Assessing effects on MCF-7 breast cancer cell growth and apoptosis. researchgate.net |

| Animal Disease Model | In Vivo | Evaluate therapeutic efficacy in a living organism | Testing anti-tumor activity in mouse xenograft models. |

| Analgesic Model | In Vivo | Assess pain-relieving potential | Using the acetic acid-mediated writhing model to test for analgesic effects. nih.gov |

| Muscle Relaxant Test | In Vivo | Quantify muscle relaxant properties | Employing traction and inclined plane tests. nih.gov |

Advanced Computational Chemistry in Drug Design and SAR Analysis

Computational chemistry plays a pivotal role in accelerating the drug discovery process for this compound derivatives. By using computational models, researchers can predict how structural modifications will affect a compound's activity, thus guiding the synthesis of more potent and selective molecules. mdpi.combeilstein-journals.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. biorxiv.org This method is instrumental in understanding the binding mode of this compound derivatives and identifying key interactions that contribute to their biological activity.

The process begins with the identification of a potential binding site on the target protein, which can be done using various computational tools that analyze the protein's surface for cavities with suitable geometric and physicochemical properties. nih.govbiosolveit.de Once a binding site is predicted, docking algorithms are used to fit the isoindolin-1-one ligand into this pocket, generating multiple possible binding poses. These poses are then scored based on the predicted binding affinity, with lower binding energy scores typically indicating a more favorable interaction. nih.gov

For isoindolin-1-one derivatives, docking studies have been crucial in elucidating their interactions with various cancer-related targets. For example, docking simulations have shown that these compounds can fit into the ATP-binding pocket of kinases like Phosphoinositide 3-kinase gamma (PI3Kγ) and Cyclin-dependent kinase 7 (CDK7). nih.govnih.gov The analysis of these docked complexes reveals specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, providing a structural basis for the observed inhibitory activity. nih.govnih.gov

| Target Protein | PDB Code | Predicted Binding Affinity (Example) | Key Interacting Residues (Example) |

| PI3Kγ | 6XRM | -11.2 kcal/mol | K833, V882 nih.gov |

| CDK7 | 1UA2 | -10.1 kcal/mol | LYS41, LYS139 nih.gov |

| EGFR Tyrosine Kinase | 1M17 | Not specified | Not specified researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For the this compound scaffold, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been particularly useful. nih.gov

In a typical 3D-QSAR study, a dataset of isoindolin-1-one derivatives with known biological activities (e.g., pIC50 values) is compiled. nih.gov The 3D structures of these molecules are aligned based on a common template. CoMFA then calculates the steric and electrostatic fields around the molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates the variations in these fields with the variations in biological activity.

The resulting QSAR models can be used to:

Predict the activity of newly designed, unsynthesized compounds. nih.gov

Provide a visual representation of the SAR through contour maps. These maps highlight regions where certain physicochemical properties are favorable or unfavorable for activity. For example, a CoMFA steric contour map might show a green region, indicating that bulky substituents in that area are likely to increase activity, and a yellow region, where bulky groups are disfavored. mdpi.com

Such models have been successfully developed for isoindolin-1-one derivatives to understand the structural requirements for potent PI3Kγ inhibition. nih.gov

When the 3D structure of a biological target is unknown, ligand-based drug design methods are employed. nih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor. nih.gov

The process involves aligning a set of active molecules that bind to the same target and identifying the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. mdpi.com This collection of features, with defined 3D spatial relationships, constitutes the pharmacophore model.

This model serves as a 3D query for virtual screening of large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active. mdpi.com For the isoindolin-1-one class, pharmacophore models can be developed based on known potent inhibitors of a particular target. These models help in understanding the key interaction points and guide the design of new derivatives with improved potency by ensuring they possess the necessary chemical features in the correct spatial arrangement. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is a powerful tool for understanding the intrinsic properties of the this compound scaffold and its derivatives at an atomic level. nih.gov

DFT calculations can be applied to:

Optimize Molecular Geometry: Determine the most stable 3D conformation (shape) of a molecule. researchgate.net This is often a prerequisite for other computational studies like molecular docking and QSAR. nih.gov

Calculate Electronic Properties: DFT can compute various electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Analyze Reaction Mechanisms: By calculating the energy profiles of reaction pathways, DFT can help elucidate the mechanisms of chemical reactions, providing insights that are valuable for optimizing synthetic routes. nih.gov

Conformational Analysis: For flexible molecules, DFT can be used to calculate the relative energies of different conformers (rotational isomers), helping to identify the low-energy, biologically relevant conformations. nih.gov

For isoindolin-1-one derivatives, DFT studies have been used to assess their chemical reactivity, confirming them as chemically reactive "soft molecules," which can influence their biological activity. nih.gov

Identification and Validation of Molecular Targets

A critical step in understanding the mechanism of action of this compound is the identification and subsequent validation of its specific molecular targets. nih.gov While initial screening may suggest activity against a certain protein, rigorous validation is required to confirm that this interaction is responsible for the observed cellular or physiological effects.

Target Identification:

Computational Prediction: As discussed, molecular docking and QSAR can suggest potential targets by predicting favorable binding interactions. nih.gov

Affinity-Based Methods: These experimental techniques, such as affinity chromatography coupled with mass spectrometry, use a modified version of the compound as a "bait" to pull its binding partners out of a cell lysate for identification.

Biochemical Screening: High-throughput screening of the compound against a panel of purified proteins (e.g., a kinase panel) can identify direct molecular targets. The inhibition of p70S6K1 by 6-amido-4-aminoisoindolin-1,3-dione derivatives was identified through such a screening service. nih.gov

Target Validation: Once a putative target is identified, several methods are used to validate it: nih.gov

Genetic Methods:

Overexpression: Overexpressing the target protein in cells should confer resistance to the compound if the compound's effect is mediated through that target. nih.gov

Gene Knockdown/Knockout: Reducing the expression of the target protein (e.g., using siRNA) or deleting the gene should mimic the effect of the compound or make the cells hypersensitive to it. nih.gov

Correlation Analysis: A strong correlation between the binding affinity of a series of isoindolin-1-one analogs for the target protein and their potency in a cell-based assay provides strong evidence that the protein is the relevant target. nih.gov For example, if an analog is ten times more potent at inhibiting the target enzyme, it should also be roughly ten times more potent at inhibiting cell growth. nih.gov

For isoindolin-1-one derivatives, targets such as PI3Kγ, CDK7, and EGFR have been identified and are subjects of ongoing validation efforts to confirm their role in the anticancer effects of these compounds. researchgate.netnih.govnih.gov

Analysis of Enzyme Active Site Interactions

The primary mechanism of action for inhibitors containing the this compound core is competitive inhibition at the catalytic site of PARP enzymes. nih.gov These inhibitors are designed to mimic the nicotinamide (B372718) moiety of the natural substrate, NAD+, thereby occupying the donor site in the PARP catalytic domain and preventing the synthesis of poly(ADP-ribose) chains. umanitoba.ca This action is fundamental to the enzyme's role in DNA repair. nih.gov

The isoindolin-1-one lactam ring is critical for establishing key interactions within the PARP active site. X-ray crystallography studies of related inhibitors complexed with PARP-1 reveal a network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the binding pocket. nih.govrcsb.org Specifically, the carboxamide portion of the lactam ring forms hydrogen bonds with the backbone of Glycine and Serine residues in the nicotinamide-binding pocket. The aromatic ring of the isoindolinone core engages in π-π stacking interactions with a key Tyrosine residue, further anchoring the molecule. The 7-amino group provides a vector for chemical modification, allowing for the addition of substituents that can form further interactions to enhance potency and selectivity. nih.gov

Receptor Binding Affinity and Selectivity Profiling

A significant goal in the development of therapeutics based on the this compound scaffold has been to achieve high selectivity for PARP-1 over its closely related isoform, PARP-2. While both enzymes are involved in DNA repair, non-selective inhibition is linked to hematological toxicities. nih.gov Selective PARP-1 inhibitors are therefore sought to improve the therapeutic window. nmsgroup.it

The binding affinity and selectivity are typically quantified using biochemical assays that measure the half-maximal inhibitory concentration (IC50). Structure-activity relationship studies have shown that modifications to the this compound core can dramatically influence selectivity. For instance, the introduction of small hydrophobic groups on appended moieties can enhance affinity by exploiting favorable hydrophobic interactions within the active site, while other substitutions can contribute to selectivity by differentially interacting with non-conserved residues between the PARP-1 and PARP-2 binding pockets. nmsgroup.it

| Compound Derivative | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |

|---|---|---|---|

| Quinazolinone-based Inhibitor (Compound 10) | 9.9 | 220 | 22.2 |

| Naphthyridinone-based Inhibitor (Compound 12) | 0.51 | 23 | 45.0 |

This table presents data for quinazolinone and naphthyridinone derivatives, which share key structural and functional similarities with isoindolinone-based inhibitors, to illustrate the principles of binding affinity and selectivity profiling against PARP enzymes. Data sourced from nmsgroup.it.

Protein-Ligand Interaction Network Mapping

The interaction network for this compound-based inhibitors within the PARP-1 active site is a complex interplay of directed and non-specific interactions. The core scaffold acts as a "pharmacophore," presenting the necessary features for recognition and binding. researchgate.netnih.gov

Key Interaction Points:

Hydrogen Bond Network: The lactam carbonyl and N-H groups are primary hydrogen bond donors and acceptors, interacting with key residues such as Gly-863 and Ser-904.

Hydrophobic and Stacking Interactions: The fused benzene (B151609) ring of the isoindolinone core stacks against the aromatic side chain of Tyr-907, a crucial interaction for potent inhibition.

Targeting Specific Residues: Advanced inhibitor design exploits interactions with residues like Glu-988 and Lys-903 to enhance affinity and selectivity. nih.gov Substituents attached via the 7-amino position are strategically designed to reach adjacent pockets and form these additional contacts.

This multi-point interaction map ensures that the inhibitor is correctly oriented and tightly bound, leading to effective enzyme inhibition. researchgate.net

Elucidation of Cellular Signaling Pathways and Downstream Effects

Inhibitors utilizing the this compound core primarily modulate the DNA Damage Response (DDR) pathway. mdpi.com By inhibiting PARP-1, a key enzyme in the base excision repair (BER) pathway, these compounds prevent the efficient repair of DNA single-strand breaks (SSBs). mdpi.com

The accumulation of unrepaired SSBs has significant downstream consequences. During DNA replication, these SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs). mdpi.com In healthy cells, DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be effectively repaired. frontiersin.org This leads to genomic instability and ultimately triggers apoptosis, a phenomenon known as "synthetic lethality". nih.gov

Recent research has uncovered additional downstream effects. The trapping of the PARP-1 enzyme on chromatin by potent inhibitors is a major contributor to their cytotoxicity. nih.govnih.gov This PARP-trapping effect can stall replication forks and induce a robust DDR. Furthermore, the resulting DNA damage can lead to the accumulation of cytosolic double-stranded DNA fragments, which in turn activate the cGAS-STING innate immune signaling pathway. nih.gov This activation can promote an anti-tumor immune response, adding another layer to the therapeutic mechanism.

Systemic Evaluation of Substituent Effects on Efficacy and Selectivity

Systematic modification of the this compound scaffold has been crucial for optimizing the efficacy and selectivity of PARP inhibitors. Structure-activity relationship (SAR) studies have provided clear guidelines for rational drug design. nih.gov

The 7-amino group serves as a key attachment point for various side chains and ring systems. SAR exploration has demonstrated that:

Constraining Flexibility: Replacing a flexible linear linker with a more rigid cyclic structure (e.g., a cyclopentene (B43876) ring) can improve pharmacokinetic properties while maintaining high potency. nih.gov

Aromatic Substitutions: The nature and position of substituents on an appended phenyl ring can significantly impact activity. In related quinazolinone scaffolds, para-substitution was found to be more effective than ortho- or meta-substitution, with electron-withdrawing groups like cyano (-CN) markedly improving inhibitory activity. nmsgroup.it

Targeting Hydrophobic Pockets: The addition of small, hydrophobic groups (e.g., an ethyl group on a piperazine (B1678402) ring) can enhance binding affinity by engaging with hydrophobic pockets near the main NAD+ binding site. nmsgroup.it

These systematic evaluations allow for the fine-tuning of molecular properties to achieve a balance of high potency against PARP-1, selectivity over PARP-2, and favorable drug-like characteristics.

| Core Scaffold Modification | Observed Effect on Efficacy/Selectivity | Rationale |

|---|---|---|

| Introduction of a cyano (-CN) group on an appended phenyl ring | ~3-fold improvement in activity | Enhances electronic and binding interactions within the active site. nmsgroup.it |

| Constraining a flexible linker into a cyclopentene ring | Improved pharmacokinetic (PK) parameters with maintained potency | Reduces conformational flexibility, leading to better metabolic stability and absorption. nih.gov |

| Addition of small hydrophobic groups (e.g., ethyl) to a piperazine moiety | Enhanced PARP-1 inhibitory activity and selectivity | Capitalizes on favorable hydrophobic interactions within a specific sub-pocket of the PARP-1 active site. nmsgroup.it |

This table summarizes key structure-activity relationship findings for inhibitors based on scaffolds functionally analogous to this compound.

Broader Academic Applications and Future Directions in Chemical Research

Development as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems, often by binding to and altering the function of a specific protein target. wikipedia.org 7-Aminoisoindolin-1-one and its derivatives have emerged as valuable scaffolds for the development of such probes.

One notable example is the development of CCT251545, a potent and selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19. nih.gov This compound, derived from a this compound core, has been instrumental in exploring the role of these kinases in various human diseases, including cancer and cardiovascular disease. nih.gov The probe exhibits high selectivity, with over 100-fold preference for CDK8 and CDK19 compared to 291 other kinases, and demonstrates a type 1 binding mode as confirmed by X-ray crystallography. nih.gov The cell-based activity of CCT251545 allows for the investigation of on-target effects, such as the modulation of gene expression regulated by the WNT pathway and STAT1. nih.gov Specifically, the phosphorylation of STAT1(SER727) has been identified as a biomarker of CDK8 kinase activity both in laboratory settings and in living organisms. nih.gov

The utility of the this compound scaffold in creating probes extends to other areas as well. For instance, it has been used in activity-based protein profiling (ABPP) to identify novel targets. escholarship.org Furthermore, derivatives have been synthesized to act as probes for studying the inhibition mechanism of firefly luciferase. nih.gov These examples highlight the adaptability of the this compound core in designing chemical tools for the interrogation of complex biological systems. nih.govnih.govmpg.de

Applications in Materials Science and Functional Materials Development

The unique chemical structure of this compound also lends itself to applications in materials science, where it serves as a precursor for various functional materials. smolecule.combldpharm.comfunctmaterials.org.uaresearchgate.netunivie.ac.atmdpi.com

Precursors for Organic Electronic Materials

The aromatic nature and potential for functionalization of this compound make it a promising precursor for organic electronic materials. smolecule.com While specific research on this compound in this area is emerging, the broader class of isoindolinone derivatives has been explored for applications in organic electronics. These materials can be designed to have specific electronic properties, making them suitable for use in components like transistors and solar cells. The ability to tune the electronic characteristics through chemical modification of the isoindolinone core is a key advantage in this field.

Design of Fluorescent Probes and Dyes

The inherent photophysical properties of certain isoindolinone derivatives make them suitable for the design of fluorescent probes and dyes. tocris.comethernet.edu.et The 7-amino group in this compound provides a reactive handle for attaching different functionalities, which can modulate the fluorescence properties of the resulting molecule. For example, 7-aminoactinomycin D, a related compound, is a fluorescent DNA stain used in flow cytometry and cell sorting. rndsystems.com While not a direct derivative, its utility showcases the potential of the amino-substituted core in developing fluorescent tools. The development of novel fluorescent probes based on the this compound scaffold could lead to new methods for bioimaging and sensing applications. nih.govmdpi.com

Polymeric Material Synthesis

This compound can serve as a monomer for the synthesis of novel polymers. bldpharm.commit.edu The amino group allows for polymerization reactions, leading to the formation of polyamides or other polymer structures. These polymers may possess unique thermal, mechanical, or electronic properties depending on the co-monomers and polymerization conditions used. The synthesis of sequence-controlled polymers, where the monomer sequence is precisely defined, could lead to materials with advanced functions, such as data storage or catalysis. nih.gov

Strategies for Enhancing In Vivo Performance (e.g., Metabolic Stability, Pharmacokinetics)

For derivatives of this compound intended for therapeutic use, optimizing their in vivo performance is crucial. wuxiapptec.com This involves improving properties like metabolic stability and pharmacokinetics to ensure the compound reaches its target in sufficient concentration and for an adequate duration.

One common strategy is to modify the chemical structure to block sites of metabolism. For example, introducing fluorine atoms or other metabolically stable groups can prevent enzymatic degradation. A study on dual inhibitors of JAK and PDE4, which included a this compound derivative, highlighted the importance of such modifications. google.com Another approach involves designing cyclized analogs to improve in vivo stability. acs.org Research on isoindol-1-one derivatives has shown that certain five-membered ring analogs exhibit high in vitro binding affinity and improved metabolic stability. acs.org

Integration of this compound in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel drug candidates by screening small, low-molecular-weight compounds (fragments) for binding to a biological target. nih.govfrontiersin.orgnih.govdovepress.com The this compound scaffold is well-suited for FBDD due to its relatively small size and the presence of a reactive amino group that allows for straightforward chemical elaboration.

In a typical FBDD campaign, initial fragment hits with weak binding affinity are identified and then optimized to produce more potent lead compounds. nih.govbiorxiv.org The this compound core can serve as a starting point, with modifications made to the aromatic ring or the lactam nitrogen to improve binding affinity and selectivity. For instance, a library of compounds built around a 7-azaindole (B17877) core, structurally related to this compound, was successfully used to identify novel HIV-1 reverse transcriptase inhibitors. nih.gov

The process of hit-to-lead optimization involves iterative cycles of chemical synthesis and biological testing to refine the structure-activity relationship (SAR). upmbiomedicals.comnih.gov Computational methods, such as molecular docking and free energy perturbation, can guide the design of new analogs with improved properties. nih.gov The ultimate goal is to develop a lead compound with a desirable balance of potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com

Emerging Trends in Artificial Intelligence and Machine Learning for Isoindolinone Design

The field of drug discovery is increasingly leveraging the power of artificial intelligence (AI) and machine learning (ML) to accelerate the design and optimization of novel therapeutics. The isoindolinone scaffold, a core component of numerous bioactive molecules, is a prime candidate for these advanced computational approaches. Emerging trends indicate a significant shift from traditional, often serendipitous, discovery methods towards a more directed and predictive science, with the this compound structure serving as a valuable starting point for generating diverse chemical libraries.

Computational models are now instrumental in predicting the biological activity of isoindolinone derivatives. ontosight.ai Techniques such as quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models are employed to analyze how modifications to the isoindolinone core, including substitutions on the amino group of this compound, affect their physicochemical and biological properties. ontosight.ai These models can predict characteristics like polarizability and molar volume, which are crucial for a molecule's interaction with biological targets. ontosight.ai The integration of AI has revolutionized molecular design, enabling predictive modeling of electronic properties and biological activity. researchgate.net

Automated machine learning (AutoML) platforms are streamlining the process of building and optimizing these predictive models. ontosight.ai By efficiently searching for the best algorithms and their optimal parameters, AutoML can generate highly accurate predictions for a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. ontosight.ai This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery pipeline, reducing the high attrition rates often seen in pharmaceutical development. ontosight.ai

| AI/ML Technique | Application in Isoindolinone Design | Key Benefits |

|---|---|---|

| QSAR/QSPR Models | Predicting biological activity and physicochemical properties of new derivatives based on their structure. ontosight.ai | Guides optimization of the scaffold for desired therapeutic effects. ontosight.ai |

| Automated Machine Learning (AutoML) | Efficiently develops and optimizes models for predicting ADMET properties. ontosight.ai | Accelerates identification of compounds with favorable drug-like profiles, reducing late-stage failures. ontosight.ai |

| Deep Learning & Generative Models | Designs novel isoindolinone structures with specific, targeted properties (inverse design). researchgate.net | Rapidly explores vast chemical space to discover innovative molecules. frontiersin.org |

Translational Research and Collaborative Scientific Initiatives

Translational research, which aims to bridge the gap between basic scientific discoveries and their application in clinical practice, is a cornerstone of modern medicine. The isoindolinone scaffold, and by extension its precursor this compound, is at the heart of several successful translational research stories, particularly in the development of targeted cancer therapies like PARP (poly(ADP-ribose) polymerase) inhibitors. These initiatives are characterized by robust collaborations between academic institutions, research foundations, and pharmaceutical companies.

The development of the PARP inhibitor Rucaparib is a prime example of a successful collaborative effort. The initial research and discovery of potent PARP inhibitors began at Newcastle University. nih.govref.ac.uk This academic work laid the foundation for a partnership with Agouron Pharmaceuticals (later acquired by Pfizer) to further develop these compounds. ref.ac.uk This collaboration brought together the medicinal chemistry and preclinical expertise of the university with the structure-based drug design and development resources of the pharmaceutical industry. ref.ac.uk This synergy was critical in identifying Rucaparib as a clinical candidate. ref.ac.uk Later, Clovis Oncology would bring the drug to market. cancerresearchhorizons.com

Similarly, the story of Olaparib, another major PARP inhibitor, highlights the power of academic and industrial partnerships. Research by scientists who would later form the company KuDOS Pharmaceuticals, in collaboration with Professor Alan Ashworth's team at the Institute of Cancer Research in London, was pivotal. cancerresearchhorizons.com Their combined expertise in DNA repair pathways and drug development led to the crucial discovery that PARP inhibitors are particularly effective in cancers with BRCA gene mutations. cancerresearchhorizons.com This finding of "synthetic lethality" was a breakthrough that paved the way for AstraZeneca's successful clinical development and commercialization of Olaparib. cancerresearchhorizons.comapollotx.com

These collaborations are often multifaceted, involving not just drug development but also the creation of companion diagnostics to identify patients most likely to benefit from these targeted therapies. For instance, a collaboration between MDxHealth, Newcastle University, Cancer Research Technology, and Pfizer aimed to identify a biomarker to predict response to a PARP inhibitor. cancerresearchhorizons.com Such initiatives require a coordinated effort to manage intellectual property, share materials and data, and align the distinct goals of academic research and commercial development. nhg.com.sgwww.gov.uk The success of isoindolinone-based drugs like PARP inhibitors underscores the immense value of these structured, cross-disciplinary partnerships in translating fundamental chemical research into life-saving medicines. nih.govapollotx.com

| Drug | Key Academic Partner(s) | Key Industry Partner(s) | Nature of Collaboration |

|---|---|---|---|

| Rucaparib | Newcastle University nih.govref.ac.uk | Agouron Pharmaceuticals/Pfizer, Clovis Oncology ref.ac.ukcancerresearchhorizons.com | Translating initial academic discovery through preclinical and clinical development. ref.ac.uk |

| Olaparib | Institute of Cancer Research cancerresearchhorizons.com | KuDOS Pharmaceuticals, AstraZeneca cancerresearchhorizons.comapollotx.com | Combining expertise in DNA repair and drug discovery to establish the principle of synthetic lethality and develop the drug. cancerresearchhorizons.com |

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 7-Aminoisoindolin-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via multi-step reactions starting from isoindoline derivatives. A common approach involves cyclization of substituted phthalimides followed by selective functionalization of the amino group. For example, halogenation or alkylation steps can introduce substituents, with reaction temperature and solvent polarity critically impacting yield. Ethanol or DMF at 60–80°C under nitrogen atmosphere often optimizes intermediate stability . Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR : -NMR shows distinct shifts for aromatic protons (δ 6.8–7.2 ppm) and the NH group (δ 4.5–5.0 ppm, broad singlet). -NMR confirms the carbonyl (C=O) at ~170 ppm .

- IR : Strong absorption bands at ~3300 cm (N–H stretch) and ~1650 cm (C=O stretch).

- Mass Spectrometry : Molecular ion peak [M+H] at m/z 147.1 (CHNO).

Q. What biological activities are associated with this compound, and how do structural modifications alter its potency?

- Methodological Answer : The compound exhibits antitumor and anti-inflammatory properties due to its ability to inhibit kinases or modulate protein-protein interactions. Adding halogen atoms (e.g., bromine at position 4) enhances lipophilicity and target binding, while alkylation of the amino group can reduce cytotoxicity . Biological assays (e.g., MTT for cytotoxicity, ELISA for kinase inhibition) should use concentrations ranging from 1–100 μM, with IC values compared against unmodified analogs.

Advanced Research Questions

Q. How can researchers optimize the synthetic route for this compound to improve scalability and reduce byproducts?

- Methodological Answer :

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity during cyclization.

- Flow Chemistry : Continuous flow systems minimize side reactions by controlling residence time and temperature gradients .

- Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, UV detection) to isolate intermediates before side reactions dominate.

Q. How should contradictions in biological activity data between this compound and its analogs be resolved?

- Methodological Answer :

- Structural Comparison : Use X-ray crystallography or DFT calculations to compare binding conformations. For example, brominated analogs (e.g., 4-Amino-7-bromoisoindolin-1-one) may exhibit steric hindrance in certain targets .

- Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. HEK293) and assay conditions (pH, serum concentration). Replicate experiments with blinded controls to minimize bias.

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound derivatives?

- Methodological Answer :

-

Analog Synthesis : Prioritize modifications at positions 4 and 7 (Table 1).

-

Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ, logP) with activity.

Table 1 : Key Structural Modifications and Their Effects

Position Modified Substituent Effect on Activity 4 Br ↑ Lipophilicity, ↓ Solubility 7 NH Base scaffold for hydrogen bonding

Q. How can researchers address discrepancies in spectral data during characterization of novel this compound derivatives?

- Methodological Answer :

- Dynamic NMR : Resolve tautomerism or rotational isomers by variable-temperature -NMR.

- Isotopic Labeling : Introduce at the amino group to confirm resonance assignments .

- Cross-Validation : Compare experimental IR/MS data with computational predictions (e.g., Gaussian or ORCA software).

Guidelines for Experimental Design

- Ethical Compliance : For in vitro studies, follow institutional biosafety protocols (e.g., BSL-2 for cell culture). Document synthetic procedures in detail to ensure reproducibility per IUPAC guidelines .

- Data Reporting : Use SI units and tabulate yields, spectral data, and biological results in supplementary files. Reference analogs using CAS numbers (e.g., 169044-98-8 for this compound ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.